molecular formula C11H18O8 B12075981 trans-beta-D-Glucopyranosyl methylacetoacetate

trans-beta-D-Glucopyranosyl methylacetoacetate

Cat. No.: B12075981
M. Wt: 278.26 g/mol
InChI Key: XSAGLJZRFLLDJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-beta-D-Glucopyranosyl methylacetoacetate can be synthesized through various chemical routes. One common method involves the reaction of glucose derivatives with acetoacetic acid derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Trans-beta-D-Glucopyranosyl methylacetoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Trans-beta-D-Glucopyranosyl methylacetoacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used to study glucose metabolism and insulin responsiveness, providing insights into metabolic pathways and potential therapeutic targets for diabetes.

    Medicine: Research involving this compound contributes to the development of new treatments for metabolic disorders and other related conditions.

    Industry: It is utilized in the production of specialized chemicals and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of trans-beta-D-Glucopyranosyl methylacetoacetate involves its interaction with glucose metabolism pathways. The compound modulates the activity of enzymes involved in glucose processing, thereby influencing insulin sensitivity and overall metabolic balance. Specific molecular targets and pathways include glucose transporters and insulin receptors, which play crucial roles in maintaining glucose homeostasis.

Comparison with Similar Compounds

  • Alpha-D-Glucopyranosyl methylacetoacetate
  • Beta-D-Glucopyranosyl methylacetoacetate
  • Glucosyl methylacetoacetate

Comparison: Trans-beta-D-Glucopyranosyl methylacetoacetate is unique in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its alpha and beta counterparts, the trans configuration may result in different reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in research focused on glucose metabolism and insulin sensitivity .

Properties

Molecular Formula

C11H18O8

Molecular Weight

278.26 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate

InChI

InChI=1S/C11H18O8/c1-4(5(2)13)10(17)19-11-9(16)8(15)7(14)6(3-12)18-11/h4,6-9,11-12,14-16H,3H2,1-2H3

InChI Key

XSAGLJZRFLLDJW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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